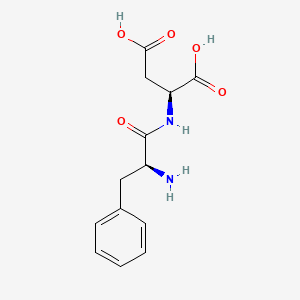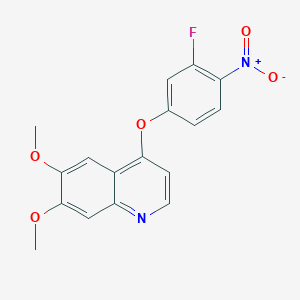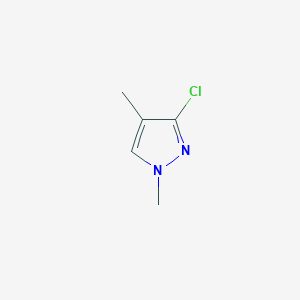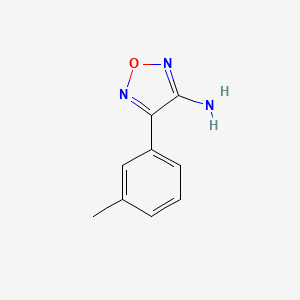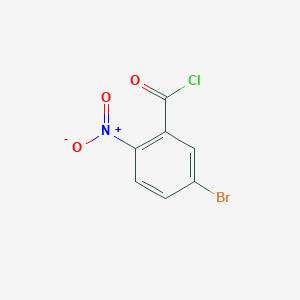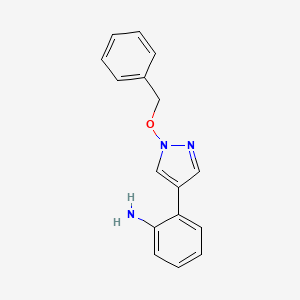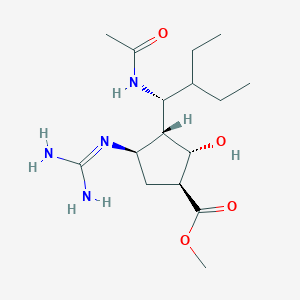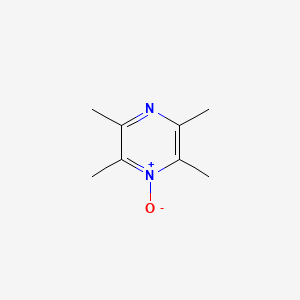
2,3,5,6-Tetramethylpyrazine 1-oxide
Descripción general
Descripción
2,3,5,6-Tetramethylpyrazine 1-oxide is a flavor ingredient of tobacco . It forms a cocrystal with 4-hydroxybenzoic acid which exhibits supramolecular synthon polymorphism . It is also useful in the treatment of several disorders such as asthma, heart failure, rhinitis, and urinary incontinence .
Synthesis Analysis
A cost-competitive combinational approach has been proposed for the green and high-efficiency production of 2,3,5,6-Tetramethylpyrazine . Microbial cell factories were constructed to produce acetoin (3-hydroxy-2-butanone, AC), an endogenous precursor of 2,3,5,6-Tetramethylpyrazine, by introducing a biosynthesis pathway coupled with an intracellular NAD+ regeneration system to the wild-type Escherichia coli .Molecular Structure Analysis
The molecular formula of this compound is C8H12N2O . The molecular weight is 152.196 g/mol . The InChIKey is MRKOVWZAVHJNPG-UHFFFAOYAL .Chemical Reactions Analysis
Tetramethylpyrazine (TMP), also known as ligustrazine, is not only an important compound related to the flavor of Chinese baijiu but also has special pharmacological effects . It gives the baijiu a nutty and baked aroma and provides baijiu with important health benefits .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available . The molecular formula is C8H12N2O and the molecular weight is 152.196 g/mol .Aplicaciones Científicas De Investigación
Cardioprotective Effects
2,3,5,6-Tetramethylpyrazine (TMP) has been studied for its cardioprotective effects. One study found that TMP exhibits cardioprotective properties during myocardial ischemia-reperfusion, with a focus on the role of endothelial nitric oxide synthase (eNOS) in this protection (Lei Lv et al., 2012). Another study highlighted TMP's ability to scavenge superoxide anion and reduce nitric oxide production in human polymorphonuclear leukocytes, suggesting its potential in protecting against ischemic brain injury (Zhaohui Zhang et al., 2003).
Antioxidant Properties
TMP's antioxidant effects have been extensively researched. A study showed that TMP increases nitric oxide production in endothelial cells and promotes endothelium-dependent relaxation, suggesting its antioxidant properties are due to mitochondrial biogenesis activation (Qiong Xu et al., 2014).
Neuroprotective Actions
Research has indicated TMP's potential in neuroprotection, particularly in the context of stroke and cerebral ischemia. One study focused on TMP's effects on neuronal dendritic plasticity after experimental stroke, finding that TMP significantly improved neurological function and enhanced dendritic spine density (Junbin Lin et al., 2015). Additionally, another study explored TMP's role in inhibiting the production of nitric oxide and inducible nitric oxide synthase in lipopolysaccharide-induced N9 microglial cells, highlighting its potential for neuroinflammatory conditions (Hong‐tao Liu et al., 2010).
Antiplatelet Activity
The antiplatelet activity of TMP has been a subject of study. For instance, one research indicated that TMP mediates its antiplatelet activity through the activation of NO synthase (J. Sheu et al., 2000).
Mecanismo De Acción
Tetramethylpyrazine (TMP) reveals its effect in the treatment of neurovascular diseases by antiapoptosis . TMP can improve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dyskinesia in rats and significantly prevent MPTP-induced dopaminergic neuronal damage to protect neurons from injury because of its anti-apoptosis and antioxidation activities .
Safety and Hazards
Direcciones Futuras
There is a great interest in developing new strategies to produce this high-value compound in an ecological and economical way . A cost-competitive combinational approach was proposed to accomplish green and high-efficiency production of 2,3,5,6-Tetramethylpyrazine . These results demonstrated a green and sustainable approach to efficiently produce high-valued 2,3,5,6-Tetramethylpyrazine, which realized value addition of low-cost renewables .
Propiedades
IUPAC Name |
2,3,5,6-tetramethyl-1-oxidopyrazin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-7(3)10(11)8(4)6(2)9-5/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKOVWZAVHJNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=C(C(=N1)C)C)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



